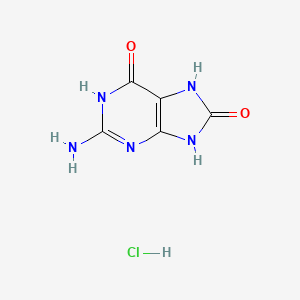
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 is a synthetic organic compound characterized by the presence of a trimethoxybenzylidene group and a methoxypropylnitrile group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium methoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of 3,4,5-trimethoxybenzaldehyde, a key intermediate, can be achieved through the oxidation of 3,4,5-trimethoxytoluene using various oxidizing agents . The subsequent condensation with a nitrile compound follows similar reaction conditions as those used in laboratory-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3 involves its interaction with specific molecular targets and pathways. The trimethoxybenzylidene group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This interaction can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A key intermediate in the synthesis of α-(3,4,5-Trimethoxybenzylidene)-β-methoxypropylnitrile-d3.
3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides: Compounds with similar structural motifs and potential biological activities.
1,5-Dimethyl-2-phenyl-4-{[(E)-3,4,5-trimethoxybenzylidene]amino}-1H-pyrazol-3(2H)-one: Another compound with a trimethoxybenzylidene group, used in various research applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse scientific research applications .
Propiedades
Número CAS |
1246833-90-8 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
266.311 |
Nombre IUPAC |
(E)-3-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+/i4D3 |
Clave InChI |
RMKSZKNEPFLURM-VVJDSYHOSA-N |
SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Sinónimos |
3,4,5-Trimethoxy-α-(methoxymethyl)cinnamonitrile-d3; 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)-2-propenenitrile-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)



![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)



